Fluororaclopride

Description

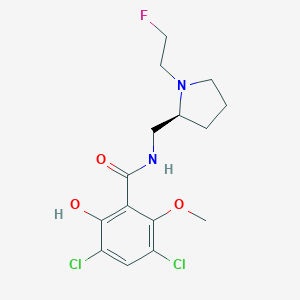

Structure

3D Structure

Properties

CAS No. |

124840-52-4 |

|---|---|

Molecular Formula |

C15H19Cl2FN2O3 |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |

InChI |

InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |

InChI Key |

SUMSSRZHRHBCGI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |

Isomeric SMILES |

COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |

Synonyms |

fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |

Origin of Product |

United States |

Radiochemical Synthesis of Fluororaclopride for Positron Emission Tomography

Precursor Synthesis Strategies for [¹⁸F]Fluororaclopride Radiolabeling

The efficacy of [¹⁸F]this compound radiosynthesis is heavily dependent on the creation of a suitable precursor molecule that can be efficiently labeled with fluorine-18 (B77423).

A prevalent method for introducing the ¹⁸F-fluoroethyl group involves the use of reactive intermediates such as [¹⁸F]fluoroethyl tosylate. The synthesis of this intermediate can be achieved from precursors like ethylene (B1197577) glycol ditosylate. The process involves a nucleophilic substitution where one of the tosylate groups is displaced by the [¹⁸F]fluoride ion.

Another key intermediate, 2-[¹⁸F]fluoroethyl tosylate, is synthesized from ethylene glycol ditosylate through heating with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. The resulting [¹⁸F]fluoroethyl tosylate is then purified by distillation before its use in subsequent alkylation reactions. This method provides a reactive intermediate ready for coupling with the raclopride (B1662589) precursor.

| Precursor | Intermediate | Catalyst/Reagents |

| Ethylene glycol ditosylate | [¹⁸F]Fluoroethyl tosylate | [¹⁸F]Fluoride, Kryptofix 2.2.2 |

Radiofluorination Methodologies

The central step in the synthesis is the incorporation of the fluorine-18 atom into the precursor molecule.

Nucleophilic substitution represents a primary method for synthesizing [¹⁸F]this compound. This reaction entails the displacement of a suitable leaving group, such as tosylate or mesylate, from a precursor molecule by the [¹⁸F]fluoride ion. A commonly used precursor is (S)-3,5-dichloro-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-6-methoxysalicylamide. The hydroxyl group of this precursor is typically converted to a tosylate or mesylate to facilitate the reaction. This modified precursor then reacts with [¹⁸F]fluoride, which is activated by a phase-transfer catalyst system like Kryptofix 2.2.2 and potassium carbonate, to produce [¹⁸F]this compound. The success of this displacement is influenced by factors such as the solvent, reaction temperature, and the specific leaving group employed.

An alternative and frequently employed strategy is the alkylation of a des-ethyl raclopride precursor. This approach often involves a two-step, one-pot synthesis where a reactive intermediate like 1-bromo-2-[¹⁸F]fluoroethane or 1-tosyloxy-2-[¹⁸F]fluoroethane is first prepared. This fluoroalkylating agent is then used to alkylate the secondary amine of the des-ethyl precursor in the presence of a base. This method is known for providing high radiochemical yields and is well-suited for automation.

| Reaction Type | Precursor | Reagents |

| Nucleophilic Displacement | (S)-3,5-dichloro-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-6-methoxysalicylamide (tosylated/mesylated) | [¹⁸F]Fluoride, Kryptofix 2.2.2, Potassium Carbonate |

| Alkylation | Des-ethyl raclopride | 1-bromo-2-[¹⁸F]fluoroethane or 1-tosyloxy-2-[¹⁸F]fluoroethane, Base |

Purification and Quality Control of [¹⁸F]this compound

Following the radiolabeling reaction, the crude product mixture contains the desired [¹⁸F]this compound, unreacted [¹⁸F]fluoride, the precursor, and various byproducts. Consequently, a thorough purification and quality control regimen is imperative.

High-Performance Liquid Chromatography (HPLC) is the definitive method for the purification of [¹⁸F]this compound. Typically, a reversed-phase HPLC column, such as a C18 column, is utilized to separate the final product from impurities. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and a buffer, for instance, ammonium (B1175870) formate (B1220265). The fraction containing the purified [¹⁸F]this compound is collected, and the solvent is subsequently removed.

Quality control of the final product is also conducted using HPLC to ascertain its radiochemical purity and specific activity. The identity of [¹⁸F]this compound is verified by comparing its retention time to that of a non-radioactive standard. For the product to be deemed suitable for PET imaging, the radiochemical purity must generally exceed 95%.

| Parameter | Method | Details |

| Purification | Reversed-Phase HPLC | C18 column, Acetonitrile/Ammonium formate mobile phase |

| Quality Control | HPLC Analysis | Comparison with non-radioactive standard, Radiochemical purity >95% |

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) represents a critical purification step in the radiochemical synthesis of this compound, ensuring the removal of unreacted reagents and byproducts to yield a high-purity product suitable for positron emission tomography (PET). The purification of [18F]this compound often involves a multi-step process that may include the use of specialized cartridges followed by high-performance liquid chromatography (HPLC).

One established method for the purification of [18F]this compound utilizes a short silica (B1680970) BONDELUT column. nih.gov This initial SPE step is followed by reverse-phase HPLC to achieve the final, purified product. nih.gov The combination of these techniques is designed to effectively separate the desired radiotracer from precursors and other impurities.

While direct detailed protocols for this compound are specific, the broader field of 18F-labeled radiopharmaceutical synthesis provides insights into common SPE practices. For instance, automated synthesis modules often incorporate SPE cartridges for the purification of various radiotracers. researchgate.netnih.gov These cartridges, such as Sep-Pak QMA Carb Cartridges and Sep-Pak C18 Plus Cartridges, are frequently used for the purification and formulation of other 18F-labeled compounds and are indicative of the types of materials that could be adapted for this compound synthesis. researchgate.netnih.gov The development of fully automated synthesis methods for other PET tracers has successfully integrated SPE cartridges to produce high-quality radiopharmaceuticals. nih.gov

The selection of the appropriate SPE sorbent and elution solvents is crucial for the efficient isolation of this compound. The choice depends on the chemical properties of this compound and the impurities present in the crude reaction mixture. The ultimate goal is to obtain a product with high radiochemical purity, which is essential for accurate PET imaging. Modifications and optimizations of the SPE purification steps have been shown in the synthesis of other radiotracers to significantly improve radiochemical purity. nih.gov

Automation and Optimization of Radiosynthesis

The translation of [18F]this compound from a research tool to a widely used clinical imaging agent necessitates the development of automated and optimized radiosynthesis processes. Automation is key to ensuring reproducible, high-yield production of the radiotracer in a manner that complies with current Good Manufacturing Practice (cGMP) guidelines and minimizes radiation exposure to personnel. researchgate.net

Automated synthesis modules, such as the AllinOne synthesis module, have demonstrated versatility in preparing a wide variety of 18F-labeled radiopharmaceuticals. researchgate.net The development of automated syntheses for complex radiotracers, which includes HPLC purification and SPE procedures, highlights the feasibility of implementing a fully automated process for this compound. researchgate.net Such systems are designed to handle the entire synthesis process, from the initial trapping of [18F]fluoride to the final formulation of the sterile product. researchgate.net

A primary focus in the optimization of this compound radiosynthesis is the enhancement of radiochemical yield and reaction efficiency. The reported radiochemical yield for [18F]this compound, synthesized via a two-step process involving the alkylation of a secondary amine precursor with [18F]fluoroethyl triflate, is approximately 15% (corrected for decay). nih.gov This synthesis is accomplished in about 50 minutes. nih.gov

Improving this yield is a significant goal for making the production of this compound more efficient and cost-effective. Research into the optimization of other 18F-labeled compounds has shown that modifications to the radiolabeling and purification steps can lead to improved radiochemical purity without compromising the yield. nih.gov For this compound, this could involve fine-tuning reaction conditions such as temperature, reaction time, and the concentration of precursors and reagents.

| Synthesis Parameter | Reported Value | Reference |

| Radiochemical Yield | ~15% (decay corrected) | nih.gov |

| Synthesis Time | ~50 minutes | nih.gov |

Table 1: Reported Synthesis Parameters for [18F]this compound

Emerging technologies such as microfluidics offer promising avenues for the synthesis of PET radiotracers, including this compound. Microfluidic reactors provide several advantages over traditional vessel-based methods, such as improved heat and mass transfer, precise control over reaction parameters, and the ability to work with smaller reagent volumes. nih.gov These characteristics can lead to faster reaction times and potentially higher radiochemical yields.

While specific studies on the microfluidic synthesis of this compound are not yet prevalent, research on the rapid microfluidic synthesis of [18F]fluoroarenes from nitroarenes demonstrates the potential of this technology. nih.gov In these systems, reactions of nitroarenes with no-carrier-added [18F]fluoride have shown high incorporation yields in synthesis times of less than five minutes. nih.gov The application of such a platform to the synthesis of this compound could significantly reduce production time and enhance efficiency.

Vessel-based synthesis remains the conventional approach, often carried out in automated synthesis modules. These systems offer robustness and are well-established in many radiopharmacies. The optimization of these vessel-based approaches continues to be a key area of research, with a focus on improving yields and simplifying purification processes.

Molecular Interactions and Receptor Pharmacology of Fluororaclopride

Dopamine (B1211576) D2 Receptor Affinity and Selectivity of Fluororaclopride

The efficacy of this compound as a research and diagnostic tool is fundamentally linked to its high affinity and selectivity for the dopamine D2 receptor. Affinity, in this context, describes the strength of the binding between this compound and the receptor. It is commonly quantified by the inhibition constant (Ki) or the equilibrium dissociation constant (KD), where a lower value signifies a higher binding affinity. wikipedia.org

In vitro binding assays have demonstrated that this compound possesses a high affinity for D2 receptors. A competitive binding study using rat striatal homogenates and [3H]raclopride as the radioligand determined the Ki value of this compound to be 1.65 nM. pharmacologycanada.orgnih.gov This high affinity is crucial for its function as a PET tracer, allowing it to effectively compete with endogenous dopamine and bind to D2 receptors even at low concentrations.

Selectivity is another critical attribute, referring to the compound's ability to bind preferentially to a specific type of receptor over others. While detailed selectivity data against a wide panel of other neurotransmitter receptors are not extensively published for this compound itself, its structural parent, raclopride (B1662589), is well-characterized for its high selectivity for D2/D3 receptors over other receptor types, such as serotonin (B10506) or adrenergic receptors. The fluorination in this compound is suggested to potentially enhance metabolic stability and penetration of the blood-brain barrier, properties observed in other neuroimaging agents like [18F]fallypride.

| Compound | Receptor | Affinity Constant (Ki) | Assay Type | Source |

|---|---|---|---|---|

| This compound | Dopamine D2 | 1.65 nM | In vitro competitive binding assay ([3H]raclopride) | pharmacologycanada.org, nih.gov, |

In vitro Receptor Binding Kinetics of this compound

Beyond simple affinity, the kinetics of how a ligand binds to and dissociates from its receptor provide a more dynamic understanding of its interaction. These kinetics are described by the association and dissociation rate constants.

Association and Dissociation Rate Constants (kon, koff)

The association rate constant (kon) describes the rate at which this compound binds to the D2 receptor, while the dissociation rate constant (koff) represents the rate at which the ligand-receptor complex separates. These parameters are crucial as they determine the time a ligand resides on the receptor, which can influence its pharmacological effect and imaging properties.

Equilibrium Dissociation Constant (KD) Determination

The equilibrium dissociation constant (KD) is a fundamental measure of the affinity of a ligand for its receptor at equilibrium. It is defined as the concentration of ligand at which 50% of the receptors are occupied. The KD can be calculated from the ratio of the dissociation and association rate constants (KD = koff / kon).

For this compound, while direct KD values from saturation experiments are not specified in the search results, the affinity is often represented by the inhibition constant (Ki), which is closely related to the KD. wikipedia.org As mentioned, the Ki for this compound at the D2 receptor was determined to be 1.65 nM. pharmacologycanada.orgnih.gov This value is derived from competitive binding experiments and calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) to the Ki, taking into account the concentration and KD of the radioligand used. pharmacologycanada.orgwikipedia.orgnih.gov

| Parameter | Description | Significance |

|---|---|---|

| kon (Association Rate Constant) | Rate at which a ligand binds to a receptor. | Influences the speed of onset of the ligand's effect or imaging signal. |

| koff (Dissociation Rate Constant) | Rate at which the ligand-receptor complex dissociates. | Determines the duration of action or "residence time" of the ligand on the receptor. |

| KD (Equilibrium Dissociation Constant) | Concentration of ligand needed to occupy 50% of receptors at equilibrium. Calculated as koff/kon. | A primary measure of binding affinity; lower KD indicates higher affinity. |

In vivo Receptor Binding Dynamics and Occupancy

Translating in vitro findings to a living system is critical for understanding a compound's practical utility. In vivo studies with [18F]this compound confirm its suitability for imaging D2 receptors.

PET studies in rats have shown that [18F]this compound exhibits high uptake in the striatum, a brain region with a high density of dopamine D2 receptors, and low uptake in the cerebellum, which is used as a reference region due to its negligible D2 receptor density. pharmacologycanada.orgnih.gov The ratio of binding in the striatum to the cerebellum peaked at 3.0 between 30 and 60 minutes post-injection. pharmacologycanada.orgnih.gov Furthermore, the binding in the striatum was shown to be specific; pre-treatment with haloperidol, another D2 antagonist, dose-dependently blocked the uptake of [18F]this compound in this region. pharmacologycanada.orgnih.gov

Relationship between In vitro and In vivo Binding Kinetics

The relationship between in vitro and in vivo binding is not always direct, as in vivo conditions involve complex factors like blood flow, metabolism, and competition with endogenous neurotransmitters. However, a strong correlation is often desired for a reliable imaging agent. The high in vitro affinity of this compound (Ki = 1.65 nM) translates well to its in vivo performance, where it effectively visualizes D2 receptor-rich regions. pharmacologycanada.orgnih.gov The time course of binding observed in vivo, with a peak equilibrium, reflects the underlying association and dissociation kinetics. While direct kinetic modeling to derive in vivo kon and koff for this compound is not detailed in the provided results, the observed dynamics are consistent with a radioligand that can reach a state of relative equilibrium suitable for PET imaging analysis within a practical timeframe.

Non-specific Binding Characteristics

Non-specific binding refers to the tendency of a compound to bind to sites other than its intended target receptor. For a PET radiotracer, low non-specific binding is essential to ensure a high signal-to-noise ratio, where the "signal" is specific receptor binding and the "noise" is non-specific binding.

In the characterization of [18F]this compound, non-specific binding was determined in vitro using a high concentration (10 µM) of raclopride to block all specific D2 receptor sites. pharmacologycanada.orgnih.gov In vivo studies in rats quantified the degree of specific binding in the striatum. At 30 minutes after injection, the specific binding of [18F]this compound constituted 75% of the total binding in the striatum. pharmacologycanada.orgnih.gov This indicates that a substantial portion of the signal detected in this target-rich region is due to specific interaction with D2 receptors, reinforcing its utility as a specific radiotracer. For comparison, the related high-affinity D2/D3 ligand [18F]fallypride has been reported to have specific binding that is greater than 90% of the total binding in the striatum. youtube.com

Application of Fluororaclopride in Positron Emission Tomography Pet Neuroimaging

Principles of PET Imaging with [¹⁸F]-Labeled Radiotracers

Positron Emission Tomography is an in vivo molecular imaging modality that provides quantitative insights into physiological, biochemical, and neurotransmission processes at the molecular level. nih.gov The technique relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 (B77423) ([¹⁸F]) is a commonly used radionuclide for neuroreceptor ligand radiolabeling due to its favorable physical characteristics, including a half-life of 109.8 minutes. This half-life is long enough to permit multi-step chemical synthesis and distribution to PET centers without their own cyclotrons, while being short enough to minimize the radiation dose to the patient. nih.govnih.gov

The fundamental principle of PET involves the detection of gamma rays produced during positron annihilation. When a positron emitted from the radionuclide encounters an electron in the surrounding tissue, they annihilate each other, producing two 511 keV gamma photons that travel in opposite directions. youtube.com A ring of detectors surrounding the patient simultaneously detects these two photons, allowing for the precise localization of the annihilation event. By accumulating millions of these events, a three-dimensional image of the radiotracer's distribution in the body is reconstructed. nih.govyoutube.com For neuroimaging, this allows for the visualization and quantification of targets like dopamine (B1211576) receptors within the living human brain. nih.govconsensus.app

Radiotracer Biodistribution and Target Localization

Following intravenous administration, a [¹⁸F]-labeled radiotracer like [¹⁸F]Fluororaclopride undergoes a complex process of biodistribution. The tracer travels through the bloodstream and must cross the blood-brain barrier (BBB) to enter the central nervous system. nih.govdtic.mil The ability of a radiotracer to penetrate the BBB is influenced by its physicochemical properties, such as lipophilicity. dtic.mil

Once in the brain, the radiotracer distributes throughout the tissue. The key to successful neuroreceptor imaging is target localization, where the radiotracer demonstrates high specific binding to its intended target—in this case, the dopamine D2 receptors—and low non-specific binding to other tissues. nih.gov Dopamine D2 receptors are highly concentrated in the striatum (caudate and putamen) and are present in lower densities in extrastriatal regions. nih.gov Therefore, a successful D2 receptor radiotracer like [¹⁸F]this compound will show high accumulation in the striatum relative to a reference region, such as the cerebellum, which is considered to have a negligible density of D2 receptors. nih.govnih.gov This differential uptake allows for the clear visualization and subsequent quantification of D2 receptor density and availability. consensus.app The tracer's kinetics, or the rates of its uptake and washout from different brain regions, are critical for quantitative analysis. nih.gov

Quantitative PET Imaging Techniques for this compound Studies

To move beyond simple visualization, quantitative techniques are employed to derive meaningful biological parameters from dynamic PET data. These methods allow for the assessment of receptor density, affinity, and occupancy. nih.gov

Parametric Imaging and Kinetic Modeling

Dynamic PET scans, which involve acquiring a series of images over time, capture the spatiotemporal distribution of the radiotracer. nih.gov This dynamic data can be analyzed using kinetic models to quantify physiological parameters. nih.gov Compartmental models are mathematical frameworks that describe the exchange of the radiotracer between different physiological compartments, such as blood plasma, non-specific tissue binding sites, and specific receptor binding sites. nih.gov

For dopamine receptor ligands like [¹⁸F]this compound, reference tissue models are often employed. nih.gov These models avoid the need for invasive arterial blood sampling by using a reference region in the brain that is devoid of the target receptor (e.g., the cerebellum for D2/D3 receptors). nih.govnih.gov The time-activity curve from the reference region serves as a surrogate for the non-specifically bound and free radiotracer concentration. nih.gov The Simplified Reference Tissue Model (SRTM) is a widely used method that can estimate the binding potential (BPND), a parameter that is proportional to the density of available receptors (Bavail) and inversely related to the tracer's affinity (KD). nih.gov

Parametric imaging extends this concept by applying the kinetic model to the data on a voxel-by-voxel basis, generating an image where each pixel's value represents a specific kinetic parameter, such as BPND. This allows for detailed spatial analysis of receptor availability across the entire brain.

Standardization of Uptake Value (SUV) and Volumetric Parameters

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET, particularly in oncology. wikipedia.orgradiopaedia.org It is a ratio of the radioactivity concentration measured in a region of interest (ROI) to the whole-body concentration of the injected radioactivity. wikipedia.orgnih.gov The calculation normalizes the measured tissue radioactivity concentration by the injected dose and the patient's body weight. radiopaedia.org

Formula for SUV:

While SUV is a simple and convenient measure, its value can be influenced by numerous technical and biological factors. radiopaedia.orgnih.gov In neuroreceptor imaging, where a suitable reference region is available, the ratio of the SUV in a target region to the SUV in a reference region (SUVR) is often a more robust and reliable metric. wikipedia.orgnih.gov The SUVR is calculated at a time when the radiotracer binding has reached a state of transient equilibrium or when the ratio is relatively stable. nih.gov This approach effectively cancels out variables like injected dose and body weight, providing a measure that correlates well with the more complex kinetic modeling parameter, BPND. nih.govnih.gov For instance, time-varying changes in the SUVR of [¹¹C]raclopride have been shown to reflect the dynamics of dopamine release. nih.gov Representative SUV images can depict the distribution of D2 receptors in various brain regions. researchgate.net

Preclinical Neuroimaging Applications of [¹⁸F]this compound

Preclinical imaging in animal models is an essential step in the development and validation of new PET radiotracers. nih.gov These studies provide crucial information on a tracer's pharmacokinetics, metabolic stability, and ability to specifically bind to its target in vivo. nih.govnih.gov

Assessment of Dopamine D2 Receptor Availability in Animal Models

Animal models, ranging from rodents to non-human primates, are used to evaluate potential D2 receptor radiotracers like [¹⁸F]this compound. researchgate.netnih.gov These studies confirm that the tracer can enter the brain and selectively accumulate in D2-rich regions like the striatum. researchgate.net For example, PET imaging in rats with the [¹⁸F]-labeled D2/D3 agonist ¹⁸F-7-OH-FHXPAT showed clear visualization of the striatum, with binding ratios of 2.09 in the ventral striatum and 1.65 in the dorsal striatum relative to the cerebellum. researchgate.net

A key method for confirming target-specific binding is through displacement or blocking studies. In these experiments, a non-radioactive drug known to bind to the D2 receptor is administered before or after the radiotracer. A successful D2 receptor tracer will show significantly reduced uptake in the striatum in the presence of the blocking drug, while uptake in the reference region remains unchanged. For instance, in a study with the D2/D3 agonist [¹⁸F]MCL-524 in cynomolgus monkeys, pretreatment with the D2 antagonist raclopride (B1662589) reduced the striatal binding potential by 89%. nih.gov Furthermore, administration of d-amphetamine, which induces endogenous dopamine release, led to a 56% reduction in [¹⁸F]MCL-524 binding, demonstrating the tracer's sensitivity to changes in synaptic dopamine levels. nih.gov These preclinical evaluations are critical for establishing a tracer's utility for human studies investigating diseases involving dopaminergic dysfunction.

Table of Preclinical PET Study Findings for D2/D3 Receptor Agonists

This table presents data from a preliminary PET study of the D2/D3 receptor agonist [¹⁸F]MCL-524 in cynomolgus monkeys, illustrating typical quantitative outcomes from preclinical evaluations.

| Parameter | Baseline Value | Value after Raclopride Pretreatment | Value after d-amphetamine Pretreatment |

| Mean Striatal BPND | 2.0 | 0.22 (-89%) | 0.88 (-56%) |

| Striatum-to-Cerebellum Ratio | Suitable for quantification | Markedly reduced | Significantly reduced |

| Data derived from a study on [¹⁸F]MCL-524, a compound related to this compound, demonstrating the principles of preclinical D2 receptor PET imaging. nih.gov |

Investigations of Neurotransmitter Release and Receptor Occupancy

Positron Emission Tomography (PET) imaging with this compound serves as a powerful tool for the in vivo quantification of dopamine D2/D3 receptor availability. This capability is harnessed in two primary types of investigations: studies of endogenous neurotransmitter release and receptor occupancy studies of therapeutic drugs.

Neurotransmitter Release

This compound PET can dynamically measure changes in the concentration of synaptic dopamine. The underlying principle is based on the competition between the radiotracer (this compound) and endogenous dopamine for binding to D2/D3 receptors. In a typical study design, a pharmacological challenge, often with a dopamine-releasing agent like amphetamine, is administered. The subsequent increase in synaptic dopamine displaces the this compound from its binding sites. This displacement results in a measurable reduction in the PET signal, quantified as a decrease in the binding potential (BP).

Research using this methodology with D2/D3 receptor radiotracers has yielded significant findings:

Studies have demonstrated that amphetamine administration leads to a robust displacement of the radiotracer in dopamine-rich areas, particularly the basal ganglia. nih.gov

The magnitude of this displacement, reflecting the amount of dopamine released, has been correlated with behavioral and emotional responses. For instance, in human studies, the extent of amphetamine-induced dopamine release in the ventral striatum shows a strong correlation with feelings of euphoria. nih.gov

Investigations in non-human primates have further refined this understanding, showing that the ventral striatum is more sensitive to the dopamine-releasing effects of amphetamine compared to the dorsal caudate, a finding that has been extended to humans. nih.govpitt.edu These studies highlight the preferential role of the ventral striatal dopamine system in reward and motivation. nih.gov

This method allows researchers to probe the functional capacity of the dopamine system, investigating whether the ability to release dopamine is altered in various neuropsychiatric conditions or in response to specific stimuli. jneurosci.orgnih.gov

Receptor Occupancy

Another critical application of this compound PET is in determining the receptor occupancy of drugs, particularly antipsychotics that target the dopamine D2 receptor. frontiersin.orgnih.gov This is crucial for drug development and optimizing therapeutic dosing. The method involves comparing PET scans taken at baseline (before drug administration) with scans taken after the subject has received the medication. nih.gov The drug in the system occupies a certain percentage of the D2 receptors, making them unavailable for this compound to bind. The resulting reduction in radiotracer binding directly reflects the drug's receptor occupancy level. frontiersin.org

These studies are vital for establishing the relationship between drug dosage, plasma concentration, receptor occupancy, clinical efficacy, and the emergence of side effects.

A "therapeutic window" for D2 receptor occupancy by antipsychotics has been proposed, generally between 65% and 80%, to achieve clinical response in conditions like schizophrenia while minimizing the risk of extrapyramidal side effects. nih.govpsychiatryonline.org

Studies have evaluated specific long-acting injectable antipsychotics, measuring D2 occupancy at various points during the injection interval to ensure sustained therapeutic levels. For example, research on long-acting risperidone (B510) demonstrated how different doses achieve and maintain occupancy levels within or above this therapeutic window. psychiatryonline.orgnih.govscispace.com

The table below summarizes findings from a PET study on long-acting injectable risperidone, illustrating how receptor occupancy fluctuates with dose and time. Although the original study utilized [¹¹C]raclopride, the methodology and principles are directly applicable to this compound.

| Dose (mg) | Time Point | Mean D₂ Receptor Occupancy (%) |

|---|---|---|

| 25 | Post-injection | 71.0 |

| Pre-injection | 54.0 | |

| 50 | Post-injection | 74.4 |

| Pre-injection | 65.4 | |

| 75 | Post-injection | 81.5 |

| Pre-injection | 75.0 |

Data adapted from a study by Remington et al. evaluating D₂ occupancy of long-acting injectable risperidone. nih.gov

Longitudinal Studies of Receptor Changes

This compound PET is uniquely suited for longitudinal studies that track changes in dopamine D2/D3 receptor density and availability over time within the same individuals. Such studies are invaluable for understanding the natural course of neurological and psychiatric disorders, the effects of aging on the dopamine system, and the long-term impact of therapeutic interventions.

By conducting repeated PET scans at different time points—months or even years apart—researchers can monitor the progression of receptor alterations. This approach provides critical insights that cannot be gleaned from cross-sectional studies.

Disease Progression: In neurodegenerative disorders like Parkinson's disease, longitudinal PET studies using dopaminergic tracers have been used to track the decline of dopamine function over time. frontiersin.org These studies can reveal compensatory mechanisms in the early stages of a disease, such as an increase in dopamine turnover, even before significant changes in receptor density are apparent. frontiersin.org

Aging: The dopamine system undergoes changes with normal aging. Longitudinal PET studies can help characterize the trajectory of age-related decline in D2/D3 receptor availability, distinguishing these changes from pathological processes. nih.gov

Treatment Effects: This methodology allows for the assessment of how long-term medication use affects receptor density. For example, it can be used to investigate whether chronic administration of an antipsychotic leads to an upregulation or downregulation of D2 receptors.

While challenging and costly to implement, longitudinal studies with this compound provide a dynamic view of neuroreceptor plasticity in health and disease, offering crucial information for understanding pathophysiology and evaluating the long-term efficacy of treatments.

Integration of this compound PET with Other Imaging Modalities

The functional and molecular information provided by this compound PET is significantly enhanced when integrated with data from other imaging modalities. Hybrid imaging, which combines PET with either computed tomography (CT) or magnetic resonance imaging (MRI), has become a cornerstone of modern neuroimaging research, providing a more comprehensive picture of brain structure and function. nih.govnih.gov

Combined PET/MRI and PET/CT Methodologies

PET/MRI

The combination of PET and MRI, particularly with scanners capable of simultaneous acquisition, represents a major technological advance in neuroimaging. nih.govnih.gov This dual-modality approach offers several methodological advantages:

Superior Anatomical Localization: MRI provides high-resolution anatomical images with excellent soft-tissue contrast, far superior to that of CT. Co-registering the this compound PET data with a subject's own structural MRI allows for the precise localization of dopamine receptor binding within specific, often small, nuclei of the basal ganglia and cortical regions. nih.govnih.gov

Simultaneous Data Acquisition: Integrated PET/MRI systems allow for the simultaneous collection of both PET and MR data. nih.govresearchgate.net This is a significant benefit as it ensures that the brain is in the same physiological and cognitive state during both scans, which is critical for studies involving pharmacological or behavioral tasks that can induce rapid changes. nih.gov This temporal and spatial registration minimizes patient discomfort and optimizes the correlation between molecular (PET) and anatomical or functional (MRI) information. nih.gov

Motion Correction: Head movement during a long PET scan can blur the resulting image and compromise quantification. With simultaneous PET/MRI, the MR data can be used to track head motion in real-time and apply corrections to the PET data during reconstruction, leading to sharper and more accurate images. nih.govresearchgate.net

Reduced Radiation Exposure: Compared to PET/CT, PET/MRI avoids the radiation dose associated with the CT scan. This is particularly advantageous for studies requiring multiple scans over time (longitudinal studies) and for research involving vulnerable populations, such as children. nih.gov

Functional Synergy: Beyond anatomical mapping, MRI can provide complementary functional data through techniques like functional MRI (fMRI) or diffusion tensor imaging (DTI). Simultaneous acquisition allows researchers to directly correlate this compound-measured receptor availability with brain activation patterns (fMRI) or white matter integrity (DTI). nih.gov

PET/CT

PET/CT is a widely available and established hybrid imaging modality that also plays a crucial role in neuroimaging with this compound. kiranpetct.com

Anatomical Correlation: The CT component provides an anatomical map of the brain, which allows for the localization of the PET signal to specific brain regions. petctkhatam.ir

Attenuation Correction: The primary and most critical role of the CT scan in PET/CT is for attenuation correction. nih.gov As the photons emitted from the radiotracer travel through the brain and skull, many are absorbed or scattered, which would otherwise lead to an underestimation of radiotracer concentration. The CT scan creates a density map of the head, which is used to calculate and correct for this photon attenuation, a step that is essential for the accurate quantification of receptor binding. nih.gov

While PET/MRI is often preferred for neurological research due to its superior soft-tissue contrast and lack of ionizing radiation, PET/CT remains a robust and vital tool for clinical and research applications where precise quantification through accurate attenuation correction is paramount. kiranpetct.comclinicaltrials.gov

Preclinical Research Paradigms Utilizing Fluororaclopride

Animal Models in Neuroscience Research for Dopamine (B1211576) System Studies

The selection of an appropriate animal model is a foundational step in designing preclinical studies that can yield translatable insights into human neurological and psychiatric disorders. nih.gov Both rodent and non-rodent species are employed in conjunction with positron emission tomography (PET) imaging using radiotracers like Fluororaclopride to study the dopamine system. nih.govethz.ch

Rodent models, particularly rats and mice, are extensively used in neuropharmacological research due to their well-characterized genetics, neuroanatomy, and the availability of transgenic strains that can mimic human diseases. nih.govnih.gov In the context of dopamine system studies, these models are invaluable for investigating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). nih.govnih.gov For instance, the spontaneously hypertensive rat (SHR) is utilized as a model for ADHD, exhibiting altered responses to reinforcement that are thought to be linked to dopaminergic deficits. nih.gov

PET imaging with this compound in rats allows for the non-invasive measurement of D2/D3 receptor density and occupancy in various brain regions. nih.gov Studies in awake rats have been developed to circumvent the confounding effects of anesthesia on neuronal activity and dopamine release. nih.gov Furthermore, rodent models of Parkinson's disease, created through the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are used to assess changes in the dopamine system, where this compound can be employed to quantify the loss of D2 receptors. ethz.chnih.gov Research has also explored the impact of substances like fluoride (B91410) on dopamine metabolism and receptor expression in rats, providing insights into how environmental factors might influence the dopaminergic system. nih.govnih.gov

While rodent models are fundamental, non-rodent models, especially non-human primates, play a crucial role in the evaluation of radiotracers like this compound due to their closer neuroanatomical and physiological resemblance to humans. nih.gov Non-human primates are frequently used to characterize the in vivo properties of new PET ligands, including their specificity, selectivity, and pharmacokinetic profile. nih.gov

PET studies in non-human primates with D1 and D2 receptor radiotracers have provided significant insights into the pathophysiology of Parkinson's disease and the mechanisms of action of various drugs. nih.govnih.gov For example, studies in rhesus monkeys have been instrumental in validating the utility of various PET tracers for imaging the dopaminergic system. nih.gov These models allow for detailed investigation of receptor occupancy by therapeutic candidates and help in establishing the relationship between plasma drug concentrations and target engagement in the brain. nih.gov

Experimental Designs for In Vivo this compound Studies

The design of in vivo experiments using this compound is critical for obtaining robust and interpretable data. These designs often focus on quantifying receptor availability and the impact of pharmacological challenges on receptor binding.

A primary application of this compound in preclinical research is the assessment of D2/D3 receptor occupancy (RO) by novel therapeutic agents. nih.govnih.govitrlab.com RO studies are a key component of pharmacodynamic (PD) biomarker development and are essential for informed dose selection in clinical trials. nih.govresearchgate.net The experimental design typically involves a baseline PET scan with this compound to determine the initial receptor density. Subsequently, a pharmacological intervention, such as the administration of a test compound, is performed, followed by another this compound PET scan to measure the displacement of the radiotracer. nih.gov The percentage of receptor occupancy is then calculated based on the reduction in this compound binding. nih.gov

These studies are crucial for establishing a clear relationship between the dose of a drug, its concentration in the plasma, and its engagement with the target receptor in the brain. nih.gov Flow cytometry is another technique used to measure receptor occupancy, often in conjunction with PET, to provide a comprehensive understanding of drug-target interaction. nih.govitrlab.comresearchgate.net

Table 1: Illustrative Data for Receptor Occupancy Study in a Preclinical Model

| Animal Model | Pharmacological Intervention | This compound Binding Potential (Baseline) | This compound Binding Potential (Post-Intervention) | Receptor Occupancy (%) |

| Rat | Dopamine Agonist | 2.5 | 1.0 | 60 |

| Non-human Primate | Novel Antipsychotic | 3.0 | 0.6 | 80 |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). nih.govnih.govyoutube.com In the context of this compound, PK/PD modeling integrates data from PET imaging with plasma concentration data of a competing drug to describe the time course of D2/D3 receptor occupancy. novartis.cominnoserlaboratories.comnih.gov

Preclinical PK/PD studies are vital for predicting efficacious dose regimens in humans. youtube.com These models can range from simple empirical models to more complex mechanistic models that incorporate physiological processes. nih.govcapes.gov.br The goal is to establish a model that can accurately predict the PD effect (e.g., receptor occupancy) based on the PK profile of the drug. pharmaron.com This is particularly important for the development of drugs targeting the central nervous system, where understanding the exposure-response relationship is critical for success. novartis.com

Table 2: Example of Pharmacokinetic Parameters of a Radiotracer in Preclinical Species

| Preclinical Species | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Half-life (t1/2) | Area Under the Curve (AUC) |

| Mouse | Intravenous | 150 ng/mL | 5 min | 30 min | 4500 ngmin/mL |

| Rat | Intravenous | 120 ng/mL | 7 min | 45 min | 5400 ngmin/mL |

| Non-human Primate | Intravenous | 100 ng/mL | 10 min | 60 min | 6000 ng*min/mL |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Neuropharmacological Impact of this compound in Model Systems

While this compound is primarily a diagnostic imaging agent with high affinity for D2/D3 receptors, its administration, particularly in the context of the broader class of compounds it represents, can provide insights into neuropharmacology. Studies investigating the effects of compounds that act on the dopaminergic and serotonergic systems on working memory in animal models have shown that modulation of D2 receptors can impact cognitive functions. researchgate.net

For example, stimulation of D2 receptors has been shown to potentially enhance working memory in rodents. researchgate.net Conversely, blockade of these receptors can have the opposite effect. researchgate.net Research on the effects of fluoride, a component of this compound, has indicated that it can affect dopamine metabolism and the expression of dopamine receptors in the brain of morphine-dependent rats. nih.govnih.gov Specifically, disturbances in dopamine levels and receptor expression were observed in the striatum and cerebellum, suggesting that exposure to fluoride can have a significant impact on the dopaminergic system. nih.gov These findings underscore the importance of the dopaminergic system in a range of neurological functions and the utility of tools like this compound in studying these processes.

Elucidating Mechanisms of Action of Dopaminergic Compounds

[¹⁸F]this compound is extensively used in competition studies to characterize the in vivo pharmacology of novel and existing dopaminergic compounds. These studies are fundamental to understanding how therapeutic drugs exert their effects on the brain's dopamine system. The underlying principle involves administering a dopaminergic drug (agonist, antagonist, or modulator) and then using [¹⁸F]this compound PET to measure the displacement of the radiotracer from D₂/D₃ receptors. This displacement provides a quantitative measure of the drug's receptor occupancy, which is often correlated with its therapeutic efficacy and potential for side effects.

A key application is in the development of antipsychotic medications. It is widely accepted that the clinical effectiveness of many antipsychotics is linked to their ability to achieve a specific level of D₂ receptor occupancy, typically around 65-80%. mdpi.comresearchgate.net Preclinical studies using [¹⁸F]this compound or its close analog [¹¹C]raclopride allow researchers to determine the dose-occupancy relationship for new chemical entities long before human trials. researchgate.net For instance, PET studies can reveal the D₂ receptor occupancy levels for novel antipsychotics like lurasidone (B1662784) at various doses, helping to establish a therapeutic window. researchgate.net

Furthermore, these paradigms can reveal more subtle aspects of a drug's mechanism. For example, studies with the [¹⁸F]-labeled raclopride (B1662589) analog, [¹⁸F]-desmethoxyfallypride, have demonstrated sensitivity to changes in endogenous dopamine levels. nih.gov When rhesus monkeys were treated with d-amphetamine to induce dopamine release, the binding of the radiotracer was significantly reduced, by 56% compared to 20% in controls. nih.gov This sensitivity allows researchers to investigate how a compound might interact with the brain's own dopamine, providing insight into its effects in both healthy and diseased states. This is crucial for studying partial dopamine agonists or compounds that modulate dopamine release, which represent newer mechanisms for antipsychotic action. nih.gov

These competition and displacement studies provide invaluable data on a drug's affinity, selectivity, and functional interaction with the D₂/D₃ receptors in a living system, which is a cornerstone of modern neuropharmacology research. nih.govnih.gov

Table 1: Preclinical Receptor Occupancy and Displacement Findings

| Compound/Challenge | Radiotracer | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| Haloperidol | [¹⁸F]-desmethoxyfallypride | Rhesus Monkey | Displaced specifically bound radiotracer with a k_off of 0.058 min⁻¹. | nih.gov |

| d-amphetamine | [¹⁸F]-desmethoxyfallypride | Rhesus Monkey | Reduced specifically bound radiotracer by 56% (vs. 20% in controls) due to increased synaptic dopamine. | nih.gov |

| Lurasidone (40 mg) | [¹¹C]raclopride | Human (Healthy Volunteers) | Resulted in D₂ receptor occupancy of 63–67% in the striatum. | researchgate.net |

| Lurasidone (60 mg) | [¹¹C]raclopride | Human (Healthy Volunteers) | Resulted in D₂ receptor occupancy of 77–84% in the striatum. | researchgate.net |

Studies of Dopamine System Dysfunction in Disease Models

Animal models are indispensable for investigating the pathophysiology of diseases involving the dopamine system, and [¹⁸F]this compound PET imaging is a powerful tool for longitudinally and non-invasively assessing these models.

Parkinson's Disease (PD) Models: In PD research, animal models are often created by inducing dopaminergic neurodegeneration with neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). uzh.chnih.govcriver.com These models replicate the characteristic loss of dopamine-producing neurons in the substantia nigra seen in human PD. nih.gov PET imaging with D₂ receptor ligands like [¹⁸F]this compound can be used to assess the postsynaptic consequences of this dopamine depletion. While tracers targeting the dopamine transporter (DAT), such as [¹⁸F]FP-CIT, are used to measure the loss of nerve terminals, D₂ receptor imaging provides information about the status of the postsynaptic neurons, which is crucial for understanding compensatory mechanisms and the potential efficacy of treatments aimed at these receptors. nih.govnih.gov Studies have shown that in these models, there is a characteristic depletion of dopamine in the striatum, which can be monitored over time using PET. criver.comunav.edu

Schizophrenia Models: The "dopamine hypothesis" of schizophrenia posits that dysregulated dopamine function, particularly hyperactivity in subcortical regions, contributes to psychotic symptoms. nih.govradiologykey.com Animal models can mimic aspects of this dysfunction. For example, administering NMDA receptor antagonists like phencyclidine (PCP) or psychotomimetic drugs can induce behaviors relevant to psychosis. nih.gov PET imaging with [¹⁸F]this compound in these models allows researchers to directly measure changes in D₂ receptor availability and relate them to the behavioral phenotypes. researchgate.net It enables the investigation of how novel antipsychotics normalize this presumed dopamine hyperactivity. nih.gov Furthermore, PET can be used to study neuroinflammation, another process implicated in schizophrenia, by using specific tracers that reflect microglial activity. radiologykey.com

Addiction Models: Drug addiction is fundamentally linked to the brain's reward circuitry, in which dopamine plays a central role. nih.govnih.gov Preclinical PET studies in animal models of addiction are used to investigate how chronic drug exposure alters the dopamine system. Research has shown that drug abusers often have significant decreases in D₂ receptors. nih.gov Animal models allow for controlled studies of these neuroadaptations. Using [¹⁸F]this compound, researchers can quantify the density of D₂ receptors following chronic self-administration of drugs of abuse, helping to unravel the neurobiological basis of tolerance, dependence, and the compulsive drug-seeking that characterizes addiction. nih.gov

Translational Considerations from Preclinical to Clinical Applications

Translating findings from preclinical animal models to clinical applications in humans is a significant challenge in drug development and medical research. nih.govfrontiersin.orgnih.gov PET imaging with radiotracers like [¹⁸F]this compound plays a pivotal role in bridging this "translational gap" by providing a quantitative and comparable biomarker across species.

One of the primary considerations is the difference in scale, anatomy, and physiology between common laboratory animals (e.g., rodents) and humans. Non-human primates (NHPs) often serve as a crucial intermediate step because their brain structure and dopaminergic system are more homologous to humans. nih.govnih.gov Comparative PET studies across species are essential to validate a radiotracer's utility and to understand how its kinetic properties translate. For example, a comparative assessment of the serotonin (B10506) receptor tracer [¹⁸F]-Mefway in mice, rats, monkeys, and humans demonstrated consistent binding in key brain regions, supporting its use as a translational imaging agent. nih.govnih.gov Such studies help establish whether the tracer behaves similarly across species, ensuring that preclinical findings are likely to be relevant to humans.

Another key translational challenge is standardizing imaging protocols and data analysis methods. nih.gov The kinetic properties of a tracer—how it is taken up, distributed, and cleared from the brain—can be influenced by factors like anesthesia, which can differ between preclinical and clinical studies. Studies have been conducted to assess these effects, such as research showing that the D₂ binding of [¹⁸F]fluoroclebopride (FCP) in monkeys was not significantly affected by different anesthetic induction agents, which strengthens its reliability for longitudinal NHP studies that are critical for translation. nih.gov

Head-to-head comparisons of different radiotracers in the same animal models can also inform translational strategies. A study comparing [¹⁸F]MC225 with the "gold standard" [¹¹C]verapamil in NHPs found that both tracers had comparable sensitivity for measuring the function of the P-glycoprotein transporter, a key factor in drug delivery to the brain. uniba.itrug.nl This type of validation is critical before a new tracer can be confidently used in human clinical trials. Ultimately, the ability to use the same imaging biomarker, like [¹⁸F]this compound, in a rat model of Parkinson's disease and in a human patient allows for a more direct and reliable translation of pathophysiological insights and the effects of therapeutic interventions from the laboratory to the clinic. nih.govnih.gov

Table 2: Cross-Species and Translational Imaging Data

| Radiotracer | Species Compared | Parameter | Key Translational Finding | Reference |

|---|---|---|---|---|

| [¹⁸F]-Mefway | Mouse, Rat, Monkey, Human | Hippocampus-to-Cerebellum Ratio (at 90 min) | Ratios were 3 (mouse), 10 (rat), 10 (monkey), and 4 (human), showing consistent binding to a key region across species. | nih.gov |

| [¹⁸F]fluoroclebopride (FCP) | Cynomolgus Monkey | Distribution Volume Ratio | No significant difference in D₂ binding between ketamine vs. isoflurane (B1672236) induction (2.50 vs. 2.48), indicating robustness for NHP studies. | nih.gov |

| [¹⁸F]MC225 vs. (R)-[¹¹C]verapamil | Non-Human Primate | Volume of Distribution (V_T) | Both tracers showed comparable sensitivity to P-glycoprotein transporter inhibition, validating [¹⁸F]MC225 as a translational tool. | uniba.itrug.nl |

| [¹⁸F]FP-CIT | Rat and Human | Striatal Uptake | Preclinical PET results in a 6-OHDA rat model showed a high correlation (R=0.973) with post-mortem analysis, bridging the gap to its clinical use. | nih.gov |

Computational Approaches in Fluororaclopride Research

Molecular Modeling of Fluororaclopride-Receptor Interactions

Molecular modeling provides an atomic-level view of how this compound interacts with its biological target, the dopamine (B1211576) D2 receptor (D2R). These simulations are crucial for understanding the basis of its binding affinity and selectivity.

Ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies are performed using a three-dimensional model of the D2R. The process places the this compound molecule into the receptor's binding site in various possible conformations and scores them based on factors like electrostatic and van der Waals interactions. This helps identify the most likely binding pose. The primary interactions for benzamide (B126) antagonists like this compound typically involve a crucial hydrogen bond between the ligand's protonated nitrogen and a key aspartate residue (Asp) in the receptor's transmembrane helix 3. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-D2R complex over time. mdpi.com MD simulations treat the entire system, including the ligand, receptor, and surrounding membrane and solvent, as a set of interacting particles and simulate their movements over nanoseconds or even microseconds. nih.govmdpi.com These simulations reveal the stability of the binding pose predicted by docking, identify key amino acid residues involved in maintaining the interaction, and characterize the conformational fluctuations of both the ligand and the receptor. mdpi.com Studies on the parent compound, raclopride (B1662589), have shown that while docked in the D2R, the molecule's peripheral groups exhibit significant fluctuations, indicating a dynamic interaction within the binding pocket. mdpi.com

Table 1: Key Interacting Residues in Raclopride-D2R Molecular Dynamics Simulations This table is illustrative of typical findings in MD simulations of benzamide ligands with the D2 receptor.

| Interacting Residue (in D2R) | Type of Interaction | Significance |

| Asp114 (Helix 3) | Ionic / Hydrogen Bond | Anchors the protonated amine of the ligand; critical for high-affinity binding. nih.gov |

| Ser193, Ser197 (Helix 5) | Hydrogen Bond | Stabilizes the amide portion of the ligand. |

| Phe389, Phe390 (Helix 6) | Aromatic / Hydrophobic | Interacts with the aromatic ring of the ligand. |

| Trp386 (Helix 6) | Aromatic / Hydrophobic | Forms a hydrophobic pocket accommodating the ligand. |

| His393 (Helix 6) | Polar / Hydrogen Bond | Can interact with the methoxy (B1213986) groups of the ligand. mdpi.com |

Structure-Activity Relationship (SAR) Analysis for Radioligand Design

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and radioligand design. It involves systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. nih.gov For the development of this compound and other radiotracers, SAR studies are essential for optimizing properties such as binding affinity, selectivity for the target receptor over other receptors, and metabolic stability. nih.gov

The goal in designing a PET radioligand like this compound is to introduce a positron-emitting isotope (like fluorine-18) onto a high-affinity receptor ligand (raclopride) without compromising its favorable biological properties. nih.gov SAR studies for D2R antagonists would involve synthesizing a series of analogues with modifications at various positions. For example, researchers might alter the length of the alkyl chain, change substituents on the aromatic ring, or modify the pyrrolidine (B122466) ring. nih.gov Each new analogue is then tested in in vitro binding assays to determine its affinity (Ki value) for the D2R and other related receptors.

Introducing fluorine is a common strategy because its size is similar to a hydrogen atom, often leading to minimal disruption of the ligand's original binding characteristics. nih.gov The SAR data generated helps build a comprehensive picture of the "pharmacophore"—the essential three-dimensional arrangement of chemical features required for optimal receptor binding. This knowledge guides the rational design of new ligands with improved imaging characteristics. mdpi.com

Table 2: Illustrative SAR Data for Hypothetical Raclopride Analogues This table demonstrates the principles of SAR analysis. The values are hypothetical.

| Compound | Modification from Raclopride Scaffold | D2 Receptor Affinity (Ki, nM) |

| Raclopride (Parent) | - | 1.8 |

| Analogue 1 | Ethyl group replaced with propyl | 5.2 |

| Analogue 2 | 6-methoxy group removed | 25.0 |

| Analogue 3 | 3-chloro replaced with 3-fluoro | 2.1 |

| This compound | Hydrogen on ethyl group replaced with 18F | ~2.0 |

Data Analysis and Interpretation in this compound PET Studies

The data generated from a this compound PET scan is a complex, multi-dimensional dataset that requires sophisticated computational techniques for analysis and interpretation to yield meaningful biological insights.

Raw PET data consists of a list of coincidence events detected by the scanner. This data must be transformed into a 3D image representing the distribution of this compound in the brain. This transformation is accomplished through image reconstruction algorithms. The two most common families of algorithms are Filtered Back-Projection (FBP) and iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM).

Filtered Back-Projection (FBP): This is an analytical technique that was historically the standard for PET. It is computationally fast but can result in images with higher noise levels and lower resolution compared to modern methods.

Iterative Reconstruction (e.g., OSEM): These algorithms are now the clinical standard. They work by starting with an initial estimate of the image and iteratively refining it to better match the measured projection data. OSEM incorporates more accurate models of the physics of the PET scanner and the statistical nature of positron decay, resulting in images with improved signal-to-noise ratio and better quantitative accuracy.

The choice of reconstruction algorithm and its parameters can significantly impact the final image quality and the quantitative values (like binding potential) derived from this compound PET studies.

Table 3: Comparison of PET Image Reconstruction Algorithms

| Feature | Filtered Back-Projection (FBP) | Iterative Reconstruction (OSEM) |

| Methodology | Analytical (Fourier transform-based) | Statistical, iterative refinement |

| Computational Speed | Very Fast | Slower, computationally intensive |

| Image Noise | Higher | Lower (better noise handling) |

| Quantitative Accuracy | Moderate | High |

| Physics Modeling | Limited | Comprehensive (can model attenuation, scatter, detector response) |

| Current Use | Largely replaced in clinical settings | Standard of care |

Machine Learning and Artificial Intelligence for Data-Driven Insights

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to PET data to extract subtle patterns that may not be apparent with conventional analysis methods. nih.govmdpi.com For this compound PET, ML models can be trained on large datasets to perform a variety of tasks:

Automated Image Segmentation: ML algorithms, particularly deep learning models, can automatically delineate brain regions of interest (e.g., striatum, cerebellum), reducing inter-observer variability and speeding up analysis workflows.

Disease Classification: Models can be trained to distinguish between different subject groups, such as healthy controls and patients with Parkinson's disease, based on features extracted from their this compound PET scans. diva-portal.org

Quantitative Analysis: AI can enhance the accuracy of quantitative metrics, such as D2R availability, by integrating information from the PET images with data from other modalities like MRI. mdpi.com

Prognosis and Treatment Response Prediction: By analyzing baseline PET scans, ML models aim to predict a patient's disease progression or their likely response to a specific dopaminergic therapy. nih.govresearchgate.net

These approaches often utilize "radiomics," where a large number of quantitative features (related to texture, shape, and signal intensity) are extracted from the images and used to train the predictive models. mdpi.comnih.gov

Table 4: Illustrative Performance of Machine Learning Models in PET Image Analysis This table shows typical performance metrics for ML classifiers in medical imaging tasks, based on published studies in related fields.

| Task | ML Model | Input Features | Performance Metric (AUC) |

| Disease Classification (e.g., Healthy vs. Parkinson's) | Support Vector Machine (SVM) | Striatal binding potentials, texture features | 0.85 - 0.92 |

| Prediction of High-Risk Features | Random Forest | Radiomic features from primary tumor PET | 0.86 nih.gov |

| Automated Segmentation of Brain Regions | Deep Learning (U-Net) | Raw PET image voxels | >0.95 (Dice Score) |

| Prediction of Pathological Response | Multimodal ML Algorithm | PET features, clinical data, genomics | 0.82 mdpi.com |

AUC = Area Under the Curve; a measure of classifier performance where 1.0 is perfect and 0.5 is random.

Predictive Modeling for Radiotracer Development and Optimization

Computational modeling is a powerful tool for accelerating the design and optimization of new radiotracers. nih.gov Instead of relying solely on costly and time-consuming synthesis and experimental testing, predictive models can screen vast virtual libraries of compounds to identify the most promising candidates in silico. mdpi.com

This process often begins with the development of a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological activity. For D2R ligands, a QSAR model would be built using a "training set" of existing compounds with known binding affinities. The model would then be used to predict the affinity of new, unsynthesized analogues of this compound.

Another key tool is pharmacophore modeling . mdpi.com A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the D2R. This model can be used as a 3D query to search large chemical databases for novel molecular scaffolds that could be developed into new PET ligands. These predictive approaches help to prioritize synthetic efforts, focusing resources on compounds with the highest predicted affinity and most favorable properties for a successful PET radiotracer.

In silico Prediction of Binding Characteristics and In Vivo Performance

In silico methods are pivotal in elucidating the binding mechanisms of ligands like this compound to their target receptors and predicting their pharmacokinetic and pharmacodynamic profiles. These computational techniques can significantly streamline the drug discovery and development process by prioritizing candidates and providing a molecular-level understanding of their action.

Molecular Docking and Dynamics Simulations:

Molecular docking studies are employed to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, this would involve docking the molecule into the three-dimensional structure of the dopamine D2 receptor. While specific docking studies for this compound are not extensively published, the general methodology for similar benzamide derivatives involves placing the ligand into the receptor's binding pocket and scoring the different poses based on factors like intermolecular interactions and conformational strain. mdpi.comresearchgate.netnih.govresearchgate.net Key interactions for D2 antagonists often involve a salt bridge with a conserved aspartate residue (Asp114) in the third transmembrane helix and hydrophobic interactions with aromatic residues within the binding pocket. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. nih.gov By simulating the movement of every atom in the receptor-ligand complex over time, MD can provide insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes in the receptor upon ligand binding. nih.gov These simulations are computationally intensive but offer a more dynamic and realistic representation of the binding event. For a compound like this compound, MD simulations could help in understanding the kinetics of its binding, such as the association (k_on) and dissociation (k_off) rates, which are crucial for its utility as a PET tracer.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For D2 receptor antagonists, a QSAR model could be developed using a dataset of compounds with known binding affinities. nih.gov The model would then be used to predict the binding affinity of new compounds, such as derivatives of this compound, based on their structural features (descriptors). These descriptors can include physicochemical properties like lipophilicity (logP), molecular weight, and electronic properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D shape and electrostatic fields of the molecules. nih.govnih.gov Such models can guide the synthesis of novel analogs with improved binding characteristics.

Below is an illustrative table of the types of data generated from in silico predictions for a series of hypothetical this compound analogs.

| Compound | Predicted Binding Affinity (pKi) | Predicted Lipophilicity (logP) | Key Interacting Residues (Predicted) |

| Analog A | 8.5 | 3.2 | Asp114, Phe389, Trp386 |

| Analog B | 7.9 | 3.5 | Asp114, Phe389, Ser193 |

| Analog C | 9.1 | 2.9 | Asp114, Phe389, Trp386, Val115 |

| Analog D | 8.2 | 3.8 | Asp114, Phe389 |

This table is for illustrative purposes only and does not represent actual experimental data.

Systems Neuroscience and Network Analysis

The application of PET imaging with tracers like this compound extends beyond simple receptor occupancy measurements into the realm of systems neuroscience and brain network analysis. This approach allows for the investigation of how different brain regions interact and form functional networks, and how these networks are altered in neurological and psychiatric disorders. numberanalytics.com

Functional Connectivity Studies with PET:

While functional magnetic resonance imaging (fMRI) is the most common modality for resting-state functional connectivity studies, PET imaging offers a unique window into neurochemical-specific connectivity. By examining the inter-regional correlations of PET tracer uptake or binding potential across a group of subjects, researchers can construct a "metabolic" or "neurochemical" connectivity matrix. For this compound, this would represent a dopamine D2/D3 receptor-based connectivity network. This allows for the investigation of the functional organization of the dopaminergic system throughout the brain. numberanalytics.comwikipedia.orgnih.govharvard.edu

The general workflow for such a study involves:

Acquiring dynamic or static PET images with this compound in a cohort of subjects.

Parcellating the brain into a set of predefined regions of interest (ROIs).

Calculating the average tracer binding in each ROI for each subject.

Correlating the binding values between all pairs of ROIs across the subjects to generate a connectivity matrix.

Using graph theory to analyze the topological properties of the resulting brain network.

Network Properties and Their Interpretation:

Graph theory provides a mathematical framework to characterize the properties of these brain networks. Key metrics include:

Node Degree and Strength: Measures of the importance of a specific brain region within the network.

Clustering Coefficient: The degree to which nodes in a graph tend to cluster together.

Path Length: The average number of steps along the shortest paths for all possible pairs of network nodes, indicating the efficiency of information transfer.

Modularity: The extent to which the network can be subdivided into non-overlapping groups of nodes that are more densely connected with each other than with the rest of the network.

Alterations in these network properties in patient populations compared to healthy controls can provide insights into the pathophysiology of diseases affecting the dopaminergic system, such as Parkinson's disease or schizophrenia. numberanalytics.comwikipedia.orgnih.govharvard.edu

The following table illustrates hypothetical network analysis findings in a study using a dopamine D2 receptor tracer.

| Network Metric | Healthy Control Group (Mean ± SD) | Patient Group (Mean ± SD) | p-value |

| Global Efficiency | 0.65 ± 0.05 | 0.58 ± 0.07 | <0.05 |

| Average Clustering Coefficient | 0.72 ± 0.06 | 0.65 ± 0.08 | <0.05 |

| Modularity | 0.48 ± 0.04 | 0.55 ± 0.06 | <0.01 |

This table is for illustrative purposes only and does not represent actual experimental data.

By leveraging computational approaches and systems-level analysis, research with this compound can move beyond mapping receptor distribution to understanding the complex interplay of brain regions within the dopaminergic system and its role in health and disease.

Future Directions and Emerging Research Avenues for Fluororaclopride

Development of Novel Fluororaclopride Derivatives for Enhanced Selectivity or Affinity

While [¹⁸F]this compound has proven effective for imaging dopamine (B1211576) D2/D3 receptors, the development of new derivatives aims to achieve even greater selectivity and affinity, which could provide more nuanced information about the dopaminergic system. Research is ongoing to synthesize and evaluate novel analogs that can differentiate between the D2 and D3 receptor subtypes with higher precision. Efforts have been made to identify the D3 receptor binding component of well-known imaging agents, such as ¹⁸F-fallypride. nih.gov The role of dopamine D3 receptors in addiction is becoming increasingly important and may thus be a target in the treatment of addictive behaviors. nih.gov

One strategy involves the development of fluorine-18 (B77423) labeled aminotetralins, which have shown high affinity for D2 and D3 receptor subtypes. nih.gov Another approach focuses on creating deuterated tropane (B1204802) derivatives, which have demonstrated enhanced metabolic stability, a desirable characteristic for a PET probe. nih.gov For instance, the development of ¹⁸F-desmethoxyfallypride, a fluorine-18 labeled radiotracer with properties similar to carbon-11 (B1219553) raclopride (B1662589), offers another avenue for PET imaging studies of dopamine D2 receptors. nih.gov This derivative's sensitivity to competition with endogenous dopamine makes it potentially useful for evaluating the in vivo pharmacological effects of various agents that alter dopamine levels. nih.gov

The table below summarizes some of the key characteristics of these novel derivatives compared to existing radiotracers.

| Radiotracer | Target Receptors | Key Characteristics | Potential Applications |

| [¹⁸F]this compound | Dopamine D2/D3 | Established PET tracer for dopamine receptor imaging. | Studying neuropsychiatric and movement disorders. |

| ¹⁸F-labeled aminotetralins | Dopamine D2/D3 (high-affinity state) | High affinity for D2 and D3 receptor subtypes. nih.gov | Imaging the functional state of dopamine receptors in various brain functions. nih.gov |

| ¹⁸F-labeled deuterated tropane derivatives | Dopamine Transporter (DAT) | Enhanced metabolic stability. nih.gov | Detecting and monitoring DAT-related neurological disorders. nih.gov |

| ¹⁸F-desmethoxyfallypride | Dopamine D2 | Properties analogous to ¹¹C-raclopride; sensitive to dopamine competition. nih.gov | Evaluating in vivo effects of drugs that alter dopamine levels. nih.gov |

Advancements in Radiosynthesis Techniques for Increased Efficiency

The conventional radiosynthesis of [¹⁸F]this compound is a two-step process that yields the final product in approximately 50 minutes with a radiochemical yield of about 15% (corrected for decay). nih.gov While effective, there is a continuous drive to develop more efficient and automated radiosynthesis techniques to increase yields, reduce synthesis time, and improve accessibility for clinical and research use.

Recent advancements in this area include the development of automated synthesis modules and the exploration of microfluidic technologies. Automated synthesizers can perform the entire radiosynthesis process, from the drying of [¹⁸F]fluoride to purification and formulation, with minimal human intervention. osti.gov This not only improves reproducibility but also enhances radiation safety. For instance, an automated synthesizer for electrochemical ¹⁸F-fluorination has been described, offering a novel approach to radiolabeling. osti.gov

Microfluidic radiosynthesizers represent another promising frontier, offering significant reductions in system size and reagent consumption. escholarship.org These devices can perform radiosyntheses in microliter-scale droplets, leading to high efficiency, speed, and molar activity. researchgate.net Droplet-based microfluidic production of other ¹⁸F-labeled radiopharmaceuticals has been shown to be economical and suitable for human use, suggesting a potential for adapting these methods for [¹⁸F]this compound synthesis. escholarship.orgnih.gov

Furthermore, new chemical strategies for forming the C-¹⁸F bond are being developed, which could lead to milder and more efficient radiolabeling processes. nih.gov These include transition metal-catalyzed and photo- or electro-catalytic radiofluorinations. nih.gov The table below highlights the comparison between traditional and advanced radiosynthesis techniques.

| Synthesis Technique | Key Features | Advantages |

| Traditional Two-Step Synthesis | Manual or semi-automated process involving azeotropic drying. nih.gov | Established and validated method. |